molecular formula C15H20ClN3OS2 B2554809 2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide CAS No. 331461-20-2

2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide

Cat. No.: B2554809
CAS No.: 331461-20-2
M. Wt: 357.92
InChI Key: HYBBLOBPGSJGAE-UHFFFAOYSA-N
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Description

2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide is a complex organic compound with a molecular formula of C15H20ClN3OS2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzenethiol with chloroacetyl chloride to form 2-(4-chlorophenylthio)acetyl chloride. This intermediate is then reacted with N-cyclohexylhydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenylacetic acid
  • 4-chlorophenylthiourea
  • N-cyclohexylhydrazinecarbothioamide

Uniqueness

2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3OS2/c16-11-6-8-13(9-7-11)22-10-14(20)18-19-15(21)17-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBBLOBPGSJGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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